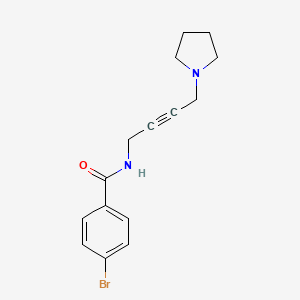
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that features a bromine atom, a pyrrolidine ring, and a benzamide group
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the But-2-yn-1-yl Group: This step involves the alkylation of the pyrrolidine ring with a but-2-yn-1-yl halide, typically under basic conditions.
Formation of the Benzamide Group: The final step involves the coupling of the brominated pyrrolidine derivative with a benzoyl chloride or benzamide under appropriate conditions to form the desired compound.
Analyse Chemischer Reaktionen
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted derivatives.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the benzamide group are key structural features that enable the compound to bind to and modulate the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can be compared with other similar compounds such as:
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzonitrile: This compound features a nitrile group instead of a benzamide group, which can lead to different biological activities and chemical reactivity.
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzylamine: The presence of an amine group instead of a benzamide group can significantly alter the compound’s pharmacological properties.
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzoic acid: The carboxylic acid group in this compound can affect its solubility and interaction with biological targets compared to the benzamide group.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVHKLQOCZGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
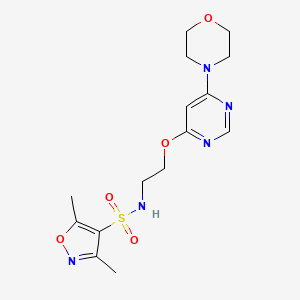
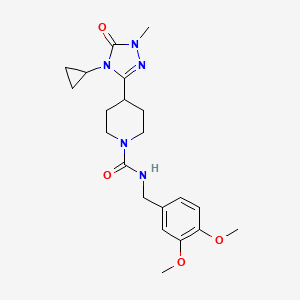
![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)
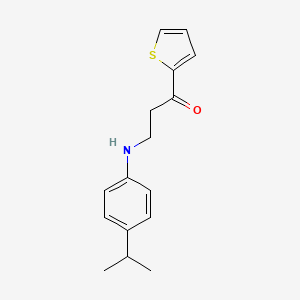
![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2627564.png)
![N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2627567.png)
![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2627569.png)
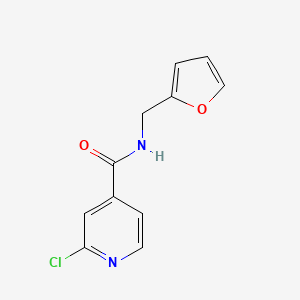
![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2627573.png)

![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)
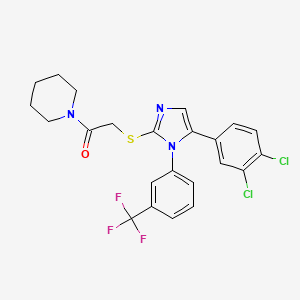
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2627581.png)

